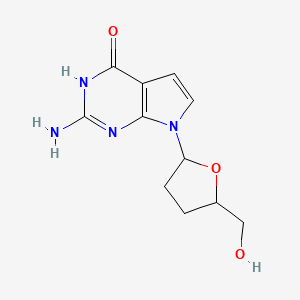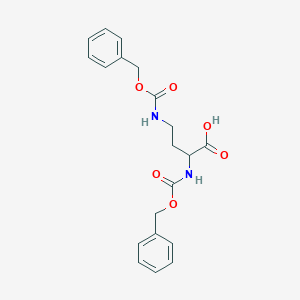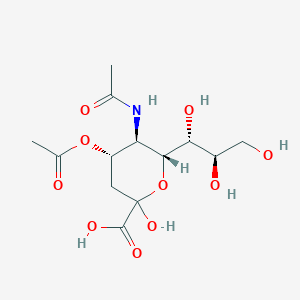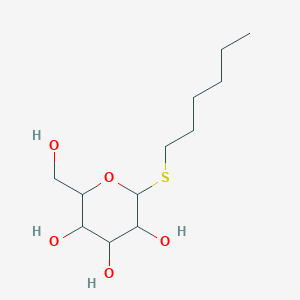
S-Trityl-D-cystine tert-butyl ester HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Cys(Trt)-OtBu.HCl is a compound used in peptide synthesis. It is a protected form of cysteine, an amino acid, where the thiol group is protected by a trityl group (Trt) and the carboxyl group is protected by a tert-butyl ester (OtBu). The hydrochloride (HCl) salt form enhances its stability and solubility. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-OtBu.HCl typically involves the protection of the cysteine amino acid. The thiol group is protected using trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteine. The carboxyl group is then protected by reacting with tert-butyl alcohol in the presence of an acid catalyst, such as hydrochloric acid, to form the tert-butyl ester. The final product, H-Cys(Trt)-OtBu.HCl, is obtained by combining these protected forms and converting them into the hydrochloride salt .
Industrial Production Methods
Industrial production of H-Cys(Trt)-OtBu.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
化学反应分析
Types of Reactions
H-Cys(Trt)-OtBu.HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the trityl and tert-butyl protecting groups.
Oxidation: Formation of disulfide bonds between cysteine residues.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and tert-butyl protecting groups.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.
Substitution: Various nucleophiles can be used to replace the protecting groups under mild conditions.
Major Products Formed
Deprotected Cysteine: Removal of protecting groups yields free cysteine.
Disulfide-Linked Peptides: Oxidation leads to the formation of disulfide bonds between cysteine residues.
科学研究应用
H-Cys(Trt)-OtBu.HCl is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications.
作用机制
The mechanism of action of H-Cys(Trt)-OtBu.HCl involves the protection and subsequent deprotection of the cysteine residue during peptide synthesis. The trityl and tert-butyl groups protect the thiol and carboxyl groups, respectively, preventing unwanted side reactions. Upon deprotection, the free cysteine can participate in forming peptide bonds and disulfide linkages, crucial for the structural integrity and function of peptides and proteins .
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt)-OH: Another protected form of cysteine used in peptide synthesis.
Boc-Cys(Trt)-OH: Uses a different protecting group for the amino group.
Ac-Cys(Trt)-OH: Acetyl-protected cysteine.
Uniqueness
H-Cys(Trt)-OtBu.HCl is unique due to its dual protection strategy, which provides enhanced stability and ease of deprotection compared to other protected cysteine derivatives. This makes it particularly suitable for complex peptide synthesis .
属性
分子式 |
C26H30ClNO2S |
|---|---|
分子量 |
456.0 g/mol |
IUPAC 名称 |
tert-butyl 2-amino-3-tritylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H |
InChI 键 |
QPOWWSICTUFREA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B13392866.png)
![2-Butanone, 4-[4-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]phenyl]-](/img/structure/B13392871.png)

![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)


![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)
![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)



![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)
![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)
